TRANS-1,2-DICHLOROETHYLENE

Catalog No.
S562941
CAS No.
540-59-0
M.F
C2H2Cl2
ClCH=CHCl
C2H2Cl2
M. Wt
96.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRANS-1,2-DICHLOROETHYLENE

CAS Number

540-59-0

Product Name

TRANS-1,2-DICHLOROETHYLENE

IUPAC Name

1,2-dichloroethene

Molecular Formula

C2H2Cl2
ClCH=CHCl
C2H2Cl2

Molecular Weight

96.94 g/mol

InChI

InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H

InChI Key

KFUSEUYYWQURPO-UHFFFAOYSA-N

SMILES

C(=CCl)Cl

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
0.04 M
In water, 3.50X10+3 mg/L at 25 °C
Insoluble in water
Soluble in alcohol, ether, and most other organic solvents
Soluble in most organic solvents
Solubility in water: poor
0.4%

Synonyms

1,2-dichloroethene, 1,2-dichloroethylene, 1,2-dichloroethylene, (E)-isomer, 1,2-dichloroethylene, (Z)-isomer

Canonical SMILES

C(=CCl)Cl

The exact mass of the compound 1,2-Dichloroethylene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)0.04 min water, 3.50x10+3 mg/l at 25 °cinsoluble in watersoluble in alcohol, ether, and most other organic solventssoluble in most organic solventssolubility in water: poor0.4%. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Trans-1,2-dichloroethylene (CAS: 156-60-5) is a volatile, chlorinated hydrocarbon widely employed as an industrial solvent for cleaning and degreasing, a chemical intermediate in the synthesis of other chlorinated compounds, and a component in refrigerant blends. Its utility stems from a combination of properties including its ability to dissolve oils, greases, waxes, and certain polymers, coupled with a rapid evaporation rate. Commercial preparations are often produced alongside its cis-isomer, but the trans form is frequently preferred for industrial applications due to its distinct physical properties.

While structurally similar to its cis-isomer and other chlorinated solvents like trichloroethylene (TCE), trans-1,2-dichloroethylene is not a simple drop-in replacement. Critical differences in boiling point, vapor pressure, and azeotropic behavior directly impact process parameters, energy consumption, and formulation stability. For example, its lower boiling point compared to the cis-isomer makes it preferable for low-temperature cleaning applications where rapid, residue-free evaporation is required. Furthermore, its specific azeotrope-forming characteristics are leveraged in complex solvent blends for vapor degreasing, where substituting it would alter the boiling point and composition of the working solvent, compromising process consistency and safety.

Process Efficiency Advantage: Lower Boiling Point for Reduced Energy Use and Faster Evaporation

Trans-1,2-dichloroethylene has a significantly lower boiling point than its cis-isomer, a critical differentiator for solvent-based processes. Authoritative sources report the boiling point of the trans-isomer at approximately 47.5-48°C, whereas the cis-isomer boils at a higher 60.3°C. This 12°C difference translates directly to lower energy requirements for heating and distillation in vapor degreasing systems and enables faster, more efficient drying cycles in precision cleaning applications.

Evidence DimensionBoiling Point at 1 atm
Target Compound Data47.5 - 48 °C
Comparator Or Baselinecis-1,2-dichloroethylene: 60.3 °C
Quantified Difference~12 °C lower boiling point
ConditionsStandard atmospheric pressure.

This lower boiling point reduces operational energy costs, increases throughput with faster evaporation, and makes it suitable for cleaning temperature-sensitive components.

Formulation Specificity: Unique Azeotrope Formation for Stable, High-Performance Solvent Blends

Trans-1,2-dichloroethylene forms specific, low-boiling azeotropes essential for advanced cleaning formulations. For instance, a patented azeotropic composition with 1,1,1,2,3,4,4,5,5,5-decafluoropentane (HFC-43-10mee) contains about 36.8% trans-1,2-DCE and boils at 37.3°C. In contrast, the azeotrope with the cis-isomer contains about 32.1% cis-1,2-DCE and boils at a higher temperature of 42.3°C. This demonstrates that the isomers are not interchangeable for creating azeotropic blends with specific boiling points and compositions, which are critical for ensuring consistent performance and safety in vapor degreasing systems.

Evidence DimensionAzeotrope Boiling Point with HFC-43-10mee
Target Compound Data37.3 °C (with ~36.8% trans-1,2-DCE)
Comparator Or Baselinecis-1,2-dichloroethylene: 42.3 °C (with ~32.1% cis-1,2-DCE)
Quantified Difference5 °C lower boiling point for the trans-isomer azeotrope
ConditionsBinary azeotrope with 1,1,1,2,3,4,4,5,5,5-decafluoropentane (HFC-43-10mee) at atmospheric pressure.

The unique azeotropic properties of the trans-isomer enable the formulation of stable, constant-boiling solvent blends with precisely tailored performance characteristics that cannot be achieved with its cis-isomer.

Differential Biodegradation: Slower Reductive Dechlorination Rate Compared to Cis-Isomer

In environmental and certain synthetic contexts, the rate of reductive dechlorination is a key performance parameter. Studies on microbial degradation show that trans-1,2-dichloroethylene is often dechlorinated at a significantly slower rate than its cis-isomer. For example, the microorganism "Dehalococcoides ethenogenes" 195 was shown to metabolize cis-DCE at an increasing rate indicative of growth, while the consumption rate of trans-DCE was negligible and did not increase over time. While cis-DCE is a common major product from the bioremediation of tetrachloroethene (PCE), some microbial consortia have been identified that produce a stable ratio of trans-DCE to cis-DCE of approximately 3:1, indicating distinct biological pathways and slower subsequent degradation for the trans-isomer.

Evidence DimensionMicrobial Reductive Dechlorination Rate
Target Compound DataNegligible or significantly slower rate; does not support growth of certain dehalogenating bacteria.
Comparator Or Baselinecis-1,2-dichloroethylene: Readily metabolized at increasing rates by the same bacteria.
Quantified DifferenceQualitatively significant; cis-isomer supports microbial growth while trans-isomer does not.
ConditionsAnaerobic microbial culture with "Dehalococcoides ethenogenes" 195.

For applications requiring greater stability against anaerobic reductive processes, or in environmental studies where isomer-specific degradation pathways are tracked, the slower dechlorination of the trans-isomer is a critical differentiating factor.

Low-Temperature Precision Cleaning and Degreasing

The compound's boiling point of ~48°C, significantly lower than its cis-isomer (~60°C), makes it the right choice for vapor degreasing and cleaning of heat-sensitive electronics, medical devices, and precision mechanical parts. This property allows for effective removal of oils and residues with reduced energy consumption and faster, residue-free drying, enhancing process efficiency.

Formulation of High-Performance Azeotropic Solvent Blends

Its ability to form specific, low-boiling azeotropes is critical for producing next-generation solvent blends used in industrial cleaning. These formulations offer stable boiling behavior, ensuring consistent composition in vapor degreasers, which is a property that cannot be replicated by substituting with the cis-isomer or other chlorinated solvents due to their different azeotropic characteristics.

Intermediate for Synthesizing Chlorinated Derivatives

Trans-1,2-dichloroethylene serves as a key precursor in the synthesis of various chlorinated solvents and specialty polymers. Its defined stereochemistry and reactivity profile are leveraged in manufacturing pathways where control over the final product's structure is essential. The trans-isomer is often preferred in these industrial applications over cis- or mixed-isomer starting materials.

Physical Description

1,2-dichloroethylene, (mixed isomers) appears as a clear colorless liquid with ether-like odor. Mixture of cis and trans isomers. Flashpoint 36 - 43° F. Denser than water and insoluble in water. Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor.
Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor.

Color/Form

Colorless liquid (usually a mixture of the cis- and trans-isomers) ...
Mobile liquid

XLogP3

1.9

Boiling Point

118 to 140 °F at 760 mm Hg (NTP, 1992)
55.0 °C
55 °C
118-140°F

Flash Point

39 °F (NTP, 1992)
6 °C (43 °F) - closed cup
36 °F (2 °C) - closed cup
2 °C c.c.
36-39°F

Vapor Density

3.34 (NTP, 1992) (Relative to Air)
3.4 (Air = 1)
Relative vapor density (air = 1): 3.34
3.34

Density

1.27 at 77 °F (USCG, 1999)
Approximately 1.28
Relative density (water = 1): 1.28
1.27
(77°F): 1.27

LogP

log Kow = 1.86
2

Odor

Ethereal, slightly acrid
Pleasant
Sweet, slightly irritating chloroform-like odor
... Slightly acrid, chloroform-like odo

Melting Point

-71 °F (NTP, 1992)
-57.0 °C
-57 °C
-57 to -115°F

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1,2-Dichloroethylene is a mixture of cis and trans 1,2-dichloroethylene. It is a colorless liquid with a sweet odor. It is soluble in water. USE: 1,2-Dichloroethylene is used in refrigerants and in solvents. It is also used as an intermediate in the production of polymers and other chemicals. 1,2-Dichloroethylene is not present in any known consumer products. EXPOSURE: Workers who produce or use 1,2-dichloroethylene may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in air or consumption of contaminated drinking water. If 1,2-dichloroethylene is released to the environment, it will be broken down in air by reaction with hydroxyl radicals and ozone. It is not expected to be broken down in the air by sunlight. It will volatilize into air from soil and water surfaces. It is expected to move easily through soil. It may be broken down by microorganisms under anaerobic conditions, and is not expected to build up in fish. RISK: Nervous system effects (nausea, headache, drowsiness, loss of consciousness) are the primary effects reported in humans after breathing in high levels of 1,2-dichloroethylene. Breathing in very high levels may cause death. Data on the potential for 1,2-dichloroethylene to produce other toxic effects in humans were not available. Damage to the lungs, liver, and heart were observed in laboratory animals exposed to high-to-very high air levels of trans-1,2-dichloroethlyene. Changes in the blood were observed at moderate air levels. Liver damage and changes in the blood were reported in laboratory animals exposed to high oral doses of trans- or cis-1,2-dichloroethylene. Data on the potential for 1,2-dichloroethylene to cause infertility in laboratory animals were not available. No evidence of abortion was observed in laboratory animals exposed to high air levels of trans-1,2-dichloroethylene during pregnancy. Data on the potential for 1,2-dichloroethylene to cause birth defects were not available, but decreased offspring body weight was observed at high air levels of trans-1,2-dichloroethylene that also caused weight loss in mothers. Data on the potential for 1,2-dichloroethylene to cause cancer in laboratory animals were not available. The U.S. EPA IRIS program determined that data are inadequate for an assessment of the human carcinogenic potential of cis-1,2-dichloroethylene based on the absence of cancer studies in humans and animals. The potential for 1,2-dichloroethylene to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

180 to 265 mm Hg at 68 °F (NTP, 1992)
201.00 mmHg
2.01X10+2 mm Hg at 25 °C
180-265 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

540-59-0

Wikipedia

1,2-dichloroethene

Use Classification

Chemical Classes -> Volatile organic compounds
Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

In the thermal dehydrochlorination of 1,1,2-trichloroethane, the 1,2-dichloroethylenes are obtained together with the 1,1-isomer. With increasing temperature, formation of the 1,2-isomers increases. The trans isomer is preferentially formed. With catalysts, the individual ratios can be varied to some extent. /1,2-Dichloroethylenes/
Preparation: Bordner, United States of America patent 2504919 (1950 to Du Pont).
1,2-Dichloroethylene can be produced by direct chlorination of acetylene at 40 °C.
Reduction of 1,1,2,2-tetrachloroethane with steam over an iron catalyst

General Manufacturing Information

All other basic organic chemical manufacturing
Ethene, 1,2-dichloro-: ACTIVE
1,2-Dichloroethylene exists as symmetrical, cis- 60%, and trans- 40%.
Trans-isomer is more widely used in industry than either the cis-isomer or the commercial mixture.
Because of the relatively low demand for 1,2-dichloroethylenes they are not deliberately produced in large quantities. They occur as byproducts in some processes, such as the production of vinyl chloride, trichloroethylene, and tetrachloroethylene and can be withdrawn and purified if required. /1,2-Dichloroethylenes/

Analytic Laboratory Methods

Method: NIOSH 1003, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: 1,2-dichloroethylene; Matrix: air; Detection Limit: 2.0 ug/sample.
EPA Method OHC. Organics Analysis, Multi-Media, High-Concentration. Gas Chromatography/Mass Spectrometry. Detection limit = 2.5 mg/kg.
EPA Method 624-S. Analysis of Purgeable Organic Priority Pollutants in Industrial and Municipal Wastewater Treatment Sludge. This method is used for qualitative and quantitative analysis of purgeable (volatile) organic compounds in municipal and industrial wastewater treatment sludges. Gas Chromatography/Mass Spectrometry, Detection limit was not reported.
EPA Method MC_VOA-W. Analysis of Volatile Organics in Multi-Concentration Water Samples by Gas Chromatography with a Mass Spectrometer. This method is applicable to water from hazardous waste sites. Detection limit = 10 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,2-Dichloroethylene (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

A sensitive and accurate method for extraction and quantitation of volatile halocarbons, i.e., 1,1- and 1,2-dichloroethylene (DCE), from body tissues has been developed. The organic volatiles were thermally desorbed from tissues contained within a Tekmar purge device, which was immersed in a stirred water bath at 60 degrees C. In order to avoid foaming, the stream of purging gas (helium) was applied 2 mm above, rather than below the sample surface in the purging device. The purged 1,1- and 1,2-DCE were retained on Tenax-GC (80-100 mesh), then desorbed by heating and vented into a Tracor 560 gas chromatograph. The detection limit of the Hall electrolytic conductivity detector operated in the halogen mode was 50 pg. Recoveries of 1,1- and 1,2-DCE from various animal tissues spiked in vitro were greater than 50%. This purge-and-trap technique appears well suited for studies of the uptake and disposition of volatile organics in body tissues.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Air, light, and moisture sensitive.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Prior to working with 1,2-DCE you should be trained on its proper handling and storage. Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. 1,2-Dichloroethylene must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition, such as smoking and open flames, are prohibited where 1,2-dichloroethylene is used, handled, or stored. Metal containers involving the transfer of 5 gallons or more of 1,2-dichloroethylene should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of 1,2-dichloroethylene. Wherever 1,2-dichloroethylene is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Store in a cool, dry, well-ventilated location. Separate from air, light, heat, strong oxidizing materials.

Interactions

Inhalation studies were conducted to determine the potential subchronic toxicity of a mixture of trans-1,2-dichloroethylene (70%), cis-1,2-dichloroethylene (5%), and perfluorobutylethylene (25%). Groups of rats were exposed to 0, 400, 2000, or 8000 ppm concentrations of the mixture vapor 6 hr/day, 5 days/wk, for a total of 20 exposures. Subgroups of rats were further observed during a 1-month recovery period. Functional observational battery (FOB) and motor activity (MA) behavioral tests were conducted prior to initiation of the exposures, during exposure wk 4, and after a 1-month post-exposure recovery period. Clinical pathology evaluations were conducted at the end of the exposure period and after a 1-month recovery period. At the end of the 4-wk exposure period, tissues from rats were collected, histologically processed, and evaluated by light microscopy. Test substance-related, biologically significant decreased body weights and body weight gains occurred in male and female rats exposed to 8000 ppm. In addition, test substance-related, statistically significant decreases in food consumption and/or food efficiency were observed in male rats exposed to 8000 ppm. During exposures to 8000 ppm, some rats exhibited tremors and ataxia. Usually tremors and ataxia were observed within 1 hr after initiation of the daily exposure period and were observed during each exposure day. Tremors were also observed during 1 exposure day in the 2000 ppm animals. In addition to the tremors and ataxia, rats exposed to 2000 ppm or 8000 ppm had a diminished and/or no alerting response to a sharp, sound stimulus during each of the daily exposure periods. These effects were transient since no clinical observations of compromised neurological function were detected when the rats were evaluated upon return to the animal room following exposure. Daily reoccurrence of this apparently acute effect in the 8000 ppm group did not produce enduring neurological changes since there were no test substance-related effects on FOB parameters or on MA conducted the day following the last exposure or during the recovery period. In addition, there were no toxicologically significant changes in hematology, clinical chemistry, or urinalysis parameters in either males or females for any exposure concentration; and there were no test substance-related gross or microscopic morphological changes in males or females administered any exposure concentration. Under the conditions of the study, the no-observed-effect level (NOEL) was 400 ppm in males and females based on clinical signs of toxicity during exposure to 2000 or 8000 ppm. /Mixture of trans-1,2-dichloroethylene (70%), cis-1,2-dichloroethylene (5%), and perfluorobutylethylene (25%)/

Stability Shelf Life

Stable under recommended storage conditions.
... Gradually decomposed by light, air, and moisture, forming /hydrogen chloride/.
May form organic peroxides following prolonged contact with air.

Dates

Last modified: 08-15-2023

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